4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Description
4-[(4-Chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound featuring a 3,4-dihydro-2H-1,4-benzoxazine scaffold substituted with a 4-chlorophenylsulfonyl group at position 4 and a methyl group at position 2. The sulfonyl group enhances electron-withdrawing properties and influences receptor binding, while the methyl substituent modulates steric effects and conformational stability.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-3-methyl-2,3-dihydro-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-11-10-20-15-5-3-2-4-14(15)17(11)21(18,19)13-8-6-12(16)7-9-13/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKPGCVIAFEFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminophenol and Methyl-Substituted Epoxides
A common approach involves reacting 2-aminophenol with methyl glycidyl ether under acidic or basic conditions. For example, heating 2-aminophenol with methyl glycidyl ether in toluene at 110°C for 12 hours yields 3-methyl-3,4-dihydro-2H-1,4-benzoxazine. The reaction proceeds via nucleophilic attack of the amine on the epoxide, followed by intramolecular cyclization.
Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Aminophenol | Toluene | 110 | 12 | 78 |
| Methyl glycidyl ether |
Alternative Ring-Closure Strategies
Patents describe the use of Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to cyclize N-(2-hydroxybenzyl)methylamine derivatives. This method avoids harsh temperatures but requires stoichiometric reagents, increasing costs.
Sulfonylation of the Benzoxazine Intermediate
Introducing the 4-chlorophenylsulfonyl group occurs via nucleophilic aromatic substitution or direct sulfonylation.
Reaction with 4-Chlorobenzenesulfonyl Chloride
The benzoxazine intermediate is treated with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. A representative procedure from WO2008101247A2 involves dissolving 3-methyl-3,4-dihydro-2H-1,4-benzoxazine in dichloromethane, adding 4-chlorobenzenesulfonyl chloride (1.2 equiv), and stirring at 0°C for 2 hours. The reaction achieves 85% yield after aqueous workup and silica gel chromatography.
Key Parameters
Microwave-Assisted Sulfonylation
Recent advancements utilize microwave irradiation to accelerate sulfonylation. Heating the benzoxazine and sulfonyl chloride in acetonitrile at 100°C for 15 minutes under microwave conditions reduces reaction time to minutes while maintaining yields above 80%.
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
EP1661892B1 discloses a tandem method combining cyclization and sulfonylation in a single vessel. Starting with 2-((methylamino)methyl)phenol and 4-chlorobenzenesulfonyl chloride, the reaction employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This approach eliminates intermediate isolation, improving overall efficiency (75% yield).
Enzymatic Sulfonylation
Pilot-scale studies explore lipase-catalyzed sulfonylation in non-aqueous media. Candida antarctica lipase B (CAL-B) facilitates the coupling of 4-chlorobenzenesulfonic acid to the benzoxazine core using vinyl sulfonate as an acyl donor. While environmentally friendly, enzymatic methods currently offer lower yields (50–60%).
Optimization and Scale-Up Challenges
Purification Techniques
Crude products often contain unreacted sulfonyl chloride or regioisomers. High-performance liquid chromatography (HPLC) with a C18 column and isocratic elution (acetonitrile/water 70:30) resolves these impurities. Recrystallization from ethyl acetate/hexane mixtures produces analytically pure material.
Stability Considerations
The sulfonyl group’s electron-withdrawing nature destabilizes the benzoxazine ring under basic conditions. Storage in amber vials at −20°C under nitrogen atmosphere prevents degradation.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (UV detection at 254 nm) confirms ≥99% purity, with a retention time of 12.3 minutes.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzoxazine core.
Scientific Research Applications
4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzoxazine ring structure allows for binding to various receptors, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Core Scaffold Modifications
The 3,4-dihydro-2H-1,4-benzoxazine ring is a common feature among analogs. Key structural variations include:
- 4-Bromophenylsulfonyl (e.g., methyl 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate, CAS 865657-63-2): Bromine’s larger atomic radius may increase steric hindrance, affecting target binding .
- Position 3 Substituents: Methyl vs. Phenyl: The target compound’s methyl group (vs.
Table 1: Structural and Physical Properties
Anticancer and Pro-Apoptotic Activity
- Bcl-xL Inhibition : Benzoxazine derivatives, including 3,4-dihydro-2H-1,4-benzoxazine scaffolds, are patented as Bcl-xL inhibitors (). The target compound’s 4-chlorophenylsulfonyl group may enhance binding affinity compared to methyl or methoxy analogs due to stronger electron-withdrawing effects .
- Dual Thrombin/GPIIb/IIIa Activity : Fluorinated benzoxazines () exhibit dual anticoagulant/antiplatelet activity. The target’s chloro group could improve metabolic stability over fluorinated analogs, though this requires empirical validation .
Antimicrobial and Antihypertensive Potential
- Antimicrobial SAR : Electron-withdrawing groups (e.g., Cl, Br) on the sulfonyl moiety correlate with enhanced antimicrobial activity in benzoxazines, as suggested by studies in and .
- Calcium Antagonism : highlights 3,4-dihydro-2H-1,4-benzoxazines as calcium channel blockers. The methyl group in the target compound may reduce cytotoxicity compared to bulkier substituents .
Key Research Findings and Limitations
- SAR Insights : The 4-chlorophenylsulfonyl group optimizes receptor affinity and stability, but its impact on off-target interactions remains unstudied .
- Synthetic Challenges : Sulfonylation yields vary with substituent electronics; chloro groups may require optimized reaction conditions compared to bromo or methoxy analogs .
- Data Gaps: Limited empirical data on the target compound’s pharmacokinetics and toxicity necessitate further in vivo studies.
Biological Activity
The compound 4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is part of the benzoxazine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C19H22ClNO3S
- Molecular Weight: 379.9 g/mol
- IUPAC Name: 3-tert-butyl-4-(4-chlorophenyl)sulfonyl-6-methyl-2,3-dihydro-1,4-benzoxazine
Biological Activity Overview
Benzoxazines are known for a variety of biological activities, including:
- Anticancer
- Antidiabetic
- Antimicrobial
- Anti-inflammatory
- Antioxidant
This compound specifically has shown promise in several areas:
Anticancer Activity
Studies have indicated that derivatives of benzoxazines exhibit significant anticancer properties. For instance:
- A derivative was found to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast), A549 (lung), HeLa (cervical), and PC3 (prostate) with effectiveness comparable to standard chemotherapeutics like etoposide .
Antidiabetic Effects
Research highlights the potential of benzoxazine derivatives in managing diabetes by inhibiting enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate digestion. This inhibition can lead to lower blood glucose levels post-meal .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. The sulfonamide group is particularly noted for enhancing antibacterial effects. In vitro studies demonstrated effective inhibition against bacterial strains, suggesting its potential as a therapeutic agent in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its antidiabetic and anticancer properties.
- Reactive Oxygen Species (ROS) Modulation: It has antioxidant properties that help in scavenging free radicals, thereby protecting cells from oxidative stress.
- Cell Cycle Arrest: Some studies suggest that benzoxazine derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis .
Case Studies
- Anticancer Evaluation:
- Diabetes Management:
Comparative Analysis of Biological Activities
Q & A
Q. Q1. What are the most reliable synthetic routes for 4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
- Synthetic Pathways : The compound’s core benzoxazine structure is typically synthesized via cyclization of o-aminophenol derivatives with ketones or aldehydes, followed by sulfonylation. For example, sulfonyl chloride intermediates (e.g., 4-chlorobenzenesulfonyl chloride) can react with the benzoxazine precursor under basic conditions (e.g., pyridine or triethylamine) .
- Optimization : Reaction temperature (40–60°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 benzoxazine:sulfonyl chloride) are critical. Monitoring via TLC or HPLC ensures intermediate stability .
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : and NMR to confirm sulfonyl group integration (δ ~7.8 ppm for aromatic protons) and methyl group placement (δ ~1.2–1.5 ppm) .
- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) coupled with mass spectrometry (expected [M+H] ~364–380 Da) .
- X-ray Crystallography : For absolute configuration validation, as demonstrated in structurally related benzoxazines (e.g., 7-chloro-4-phenethyl derivatives) .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the electronic effects of the 4-chlorophenylsulfonyl group on the compound’s reactivity in downstream functionalization?
Methodological Answer:
- Electronic Influence : The sulfonyl group is electron-withdrawing, polarizing the benzoxazine ring and directing electrophilic substitution to the para position. DFT calculations (e.g., using Gaussian 16) can map frontier molecular orbitals to predict regioselectivity .
- Experimental Validation : Compare reaction outcomes (e.g., nitration or halogenation) with/without the sulfonyl group. Contrast with analogues like 4-methylsulfonyl derivatives .
Q. Q4. How can researchers resolve contradictions in reported spectroscopic data for this compound across different studies?
Methodological Answer:
- Data Reconciliation :
- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d vs. CDCl); standardize solvent conditions .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., desulfonated intermediates) that may skew integration ratios .
- Cross-Validation : Compare with crystallographic data from related compounds (e.g., 3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-2-ol) to confirm bond lengths/angles .
Q. Q5. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Stability Protocols :
- pH Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC; sulfonamides are prone to hydrolysis under strongly acidic/basic conditions .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions. Compare with literature values for analogues (e.g., 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride, mp 65–69°C) .
Q. Q6. How can computational modeling predict the compound’s potential as a pharmacophore in drug discovery?
Methodological Answer:
- In Silico Approaches :
- Validation : Correlate computational results with in vitro assays (e.g., enzyme inhibition IC) for lead optimization .
Data Contradiction Analysis
Q. Q7. Why do conflicting reports exist regarding the compound’s solubility in polar aprotic solvents?
Methodological Answer:
- Root Causes :
- Crystallinity vs. Amorphous Forms : Amorphous phases (generated via rapid precipitation) exhibit higher solubility than crystalline forms. Use powder X-ray diffraction (PXRD) to characterize physical forms .
- Hydration Effects : Hygroscopicity in DMF or DMSO may alter measured solubility. Karl Fischer titration quantifies water content .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
